molecular formula C21H22ClN3O2 B2555416 N-(3-chloro-4-methoxyphenyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide CAS No. 2034451-53-9

N-(3-chloro-4-methoxyphenyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide

Cat. No. B2555416
M. Wt: 383.88
InChI Key: QZQFKDBIAMLJOT-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound is also described, including the types and arrangement of its atoms.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. The yield and purity of the compound are also typically reported.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its stability under different conditions, and any catalytic activity it may have.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

  • Molecular Structure and Spectroscopic Data Analysis : The molecular structure and spectroscopic data of a related compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have been obtained using DFT calculations. This includes optimized geometry, vibrational spectra, and fundamental vibrations assignment (A. Viji et al., 2020).

  • Molecular Docking for Biological Effect Prediction : Molecular docking techniques have been employed to predict the biological effects of similar compounds. This approach helps in understanding the potential biological interactions at the molecular level (A. Viji et al., 2020).

Biological Activities

  • Antimicrobial Activity Studies : Compounds closely related to N-(3-chloro-4-methoxyphenyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide have been evaluated for their antimicrobial properties. These studies involve screening for antifungal and antibacterial effects, which are crucial for developing new therapeutic agents (A. Viji et al., 2020).

  • Synthesis and Evaluation of Derivatives for Biological Applications : Various derivatives of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, including compounds similar to the target molecule, have been synthesized and evaluated for anti-bacterial and antifungal activities. Some of these compounds were also tested for their anti-inflammatory properties (B. V. Kendre et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are typically consulted for this information.


Future Directions

This involves discussing potential future research directions. This can include potential applications of the compound, further studies needed to understand its properties, and any modifications that could be made to improve its properties.


properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-14-12-15(2)25(24-14)18-8-4-16(5-9-18)6-11-21(26)23-17-7-10-20(27-3)19(22)13-17/h4-5,7-10,12-13H,6,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQFKDBIAMLJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NC3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide

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